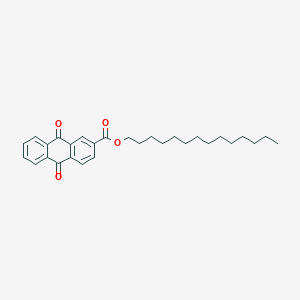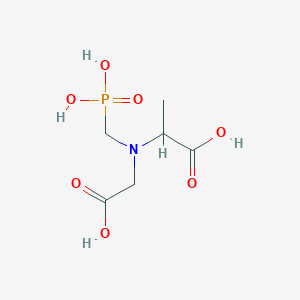
N-(Carboxymethyl)-N-(phosphonomethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-(phosphonomethyl)alanine is a synthetic organic compound that features both carboxymethyl and phosphonomethyl functional groups attached to an alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)alanine typically involves the reaction of alanine with reagents that introduce the carboxymethyl and phosphonomethyl groups. One common method might include the use of chloroacetic acid and phosphorous acid under controlled conditions to achieve the desired modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents but optimized for efficiency and yield. This could include the use of catalysts, specific reaction temperatures, and pressures to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially modify the functional groups attached to the alanine backbone.
Substitution: The carboxymethyl and phosphonomethyl groups may participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylate or phosphate derivatives, while substitution reactions could introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a component in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)alanine exerts its effects would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)alanine might include other amino acid derivatives with carboxymethyl or phosphonomethyl groups, such as:
- N-(Carboxymethyl)glycine
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)-N-(phosphonomethyl)serine
Uniqueness
This compound is unique due to its specific combination of functional groups and the alanine backbone. This combination may confer distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications.
Propiedades
Número CAS |
106327-06-4 |
|---|---|
Fórmula molecular |
C6H12NO7P |
Peso molecular |
241.14 g/mol |
Nombre IUPAC |
2-[carboxymethyl(phosphonomethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12NO7P/c1-4(6(10)11)7(2-5(8)9)3-15(12,13)14/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
Clave InChI |
CGVVYIBKOCMUNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(CC(=O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
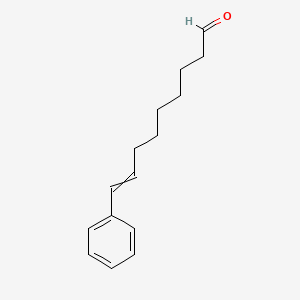
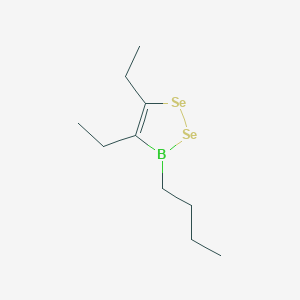

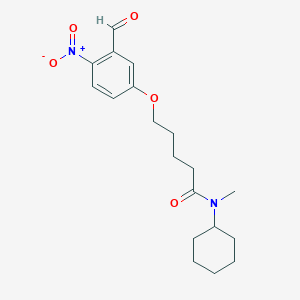

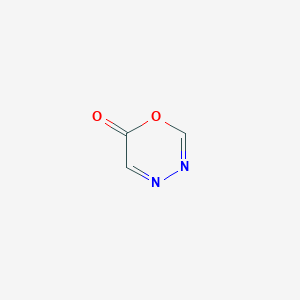
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)


![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
